![molecular formula C9H9N3O2 B012800 2-Amino-1H-benzo[d]imidazole-5-carboxylate de méthyle CAS No. 106429-38-3](/img/structure/B12800.png)

2-Amino-1H-benzo[d]imidazole-5-carboxylate de méthyle

Vue d'ensemble

Description

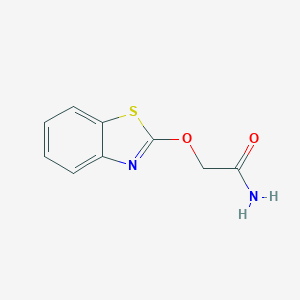

Bipenamol: est un composé chimique de formule moléculaire C14H15NOS . Il est connu pour ses applications potentielles dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine. Le composé se caractérise par sa structure unique, qui comprend un cycle benzénique, un groupe hydroxyle et une liaison thioéther.

Applications De Recherche Scientifique

Chemistry: Bipenamol serves as a building block for the synthesis of novel compounds, particularly in the development of enzyme inhibitors and other bioactive molecules.

Biology: Research has shown that bipenamol exhibits moderate antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus and Escherichia coli.

Medicine: Bipenamol is being investigated for its potential as an enzyme inhibitor, particularly targeting dipeptidyl peptidase-1 (DPP-1), which is involved in glucose metabolism. This makes it a potential therapeutic candidate for type 2 diabetes.

Industry: In industrial applications, bipenamol is used as a precursor for the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mécanisme D'action

Target of Action

The primary target of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is the microtubule network within cells . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate acts as a Microtubule Targeting Agent (MTA) . It interacts with the microtubules, disrupting their normal function and leading to mitotic arrest . This disruption of the microtubule network inhibits the ability of the cells to undergo mitosis, thereby preventing cell division and proliferation .

Biochemical Pathways

The compound’s action on the microtubules affects the mitotic spindle assembly, a structure necessary for the segregation of chromosomes during cell division . This leads to the up-regulation of BubR1, Cyclin B1, CDK1 and down-regulation of Aurora B . These changes in protein expression disrupt the normal cell cycle, leading to cell death .

Pharmacokinetics

Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility, which could potentially improve its bioavailability .

Result of Action

The primary result of the action of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is the induction of cell death through mitotic arrest . This is particularly effective against rapidly dividing cancer cells, making the compound a potential candidate for cancer treatment .

Analyse Biochimique

Biochemical Properties

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with microtubule targeting agents (MTAs), inducing cell death through mitotic arrest . This interaction is particularly significant in cancer research, where MTAs are used to target rapidly dividing cancer cells.

Cellular Effects

The effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to regulate cell signal transduction pathways, thereby inhibiting cancer cell growth and proliferation . Additionally, it impacts gene expression by modulating the activity of specific transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to act as a potential microtubule targeting agent, disrupting the normal function of microtubules and inducing mitotic arrest . This disruption leads to cell death, particularly in rapidly dividing cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable at room temperature and in inert atmospheres

Dosage Effects in Animal Models

The effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant cellular toxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to interact with enzymes involved in the synthesis and degradation of microtubules, thereby affecting cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport mechanisms are critical for the compound’s therapeutic efficacy and safety.

Subcellular Localization

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Bipenamol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 2-aminométhylphénylthiol avec l'alcool benzylique. La réaction nécessite généralement un catalyseur et des conditions réactionnelles spécifiques, telles qu'une température et un pH contrôlés, pour assurer l'obtention du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la production de bipenamol implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle qualité pour garantir que le produit final répond aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions : Le Bipenamol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle du Bipenamol peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Le composé peut être réduit pour former différents dérivés, en fonction de l'agent réducteur utilisé.

Substitution : Le Bipenamol peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers réactifs, y compris les halogènes et les nucléophiles, peuvent être utilisés dans des conditions spécifiques pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du Bipenamol peut produire des dérivés du benzaldéhyde, tandis que la réduction peut produire différents alcools ou amines.

Applications de la recherche scientifique

Chimie : Le Bipenamol sert de brique de base pour la synthèse de nouveaux composés, en particulier dans le développement d'inhibiteurs enzymatiques et d'autres molécules bioactives.

Biologie : Des recherches ont montré que le Bipenamol présente une activité antibactérienne modérée contre certaines souches de bactéries, telles que Staphylococcus aureus et Escherichia coli.

Médecine : Le Bipenamol est étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier la dipeptidyl peptidase-1 (DPP-1), qui est impliquée dans le métabolisme du glucose. Cela en fait un candidat thérapeutique potentiel pour le diabète de type 2.

Industrie : Dans des applications industrielles, le Bipenamol est utilisé comme précurseur pour la synthèse de divers intermédiaires chimiques et ingrédients pharmaceutiques actifs.

Mécanisme d'action

Le Bipenamol exerce ses effets principalement par l'inhibition de la dipeptidyl peptidase-1 (DPP-1). Cette enzyme joue un rôle crucial dans le métabolisme du glucose, et son inhibition peut aider à réguler la glycémie. Le composé interagit avec le site actif de l'enzyme, bloquant son activité et empêchant la dégradation des hormones incretines, qui sont impliquées dans la sécrétion d'insuline .

Comparaison Avec Des Composés Similaires

Composés similaires :

Biapenem : Un antibiotique carbapénème utilisé pour traiter les infections bactériennes.

Acétaminophène : Un analgésique et antipyrétique utilisé pour soulager la douleur et réduire la fièvre.

Unicité du Bipenamol : Le Bipenamol est unique en raison de son double rôle d'agent antibactérien et d'inhibiteur enzymatique. Contrairement au biapenem, qui est principalement utilisé comme antibiotique, les applications potentielles du Bipenamol s'étendent à l'inhibition enzymatique et à la régulation du métabolisme du glucose. De plus, sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.

Propriétés

IUPAC Name |

methyl 2-amino-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVPFOLJDWVLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591181 | |

| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106429-38-3 | |

| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106429-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)